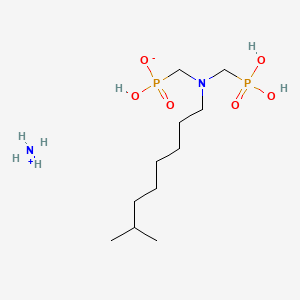

Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate

Description

Nitrogenous vs. Non-Nitrogenous Bisphosphonates

| Feature | Ammonium Trihydrogen ((Isononylimino)bis(methylene))bisphosphonate | Etidronic Acid (Non-Nitrogenous) | Zoledronic Acid (Nitrogenous) |

|---|---|---|---|

| Central Group | Isononylimino | Ethylidene | Imidazole |

| Phosphonate pKa₁ | 2.8 | 1.7 | 2.0 |

| Bone Affinity (Kd) | 10⁻⁶ M | 10⁻⁴ M | 10⁻⁷ M |

| Thermal Stability | 220°C (decomp.) | 190°C (decomp.) | 250°C (decomp.) |

Structural Determinants of Function

- Alkyl chain length : The isononyl group enhances hydrophobicity (logP = -1.2) compared to shorter-chain derivatives like ammonium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (logP = -2.5).

- Charge distribution : The zwitterionic nature (net charge = -1 at pH 7.4) facilitates calcium chelation (Kₐ = 10⁸.³ M⁻¹).

Properties

CAS No. |

93982-83-3 |

|---|---|

Molecular Formula |

C11H30N2O6P2 |

Molecular Weight |

348.31 g/mol |

IUPAC Name |

azanium;hydroxy-[[7-methyloctyl(phosphonomethyl)amino]methyl]phosphinate |

InChI |

InChI=1S/C11H27NO6P2.H3N/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);1H3 |

InChI Key |

RXDVXVMQPTZEFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)(O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The bisphosphonate group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce different phosphine compounds.

Scientific Research Applications

Chemistry

Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate serves as a reagent in various chemical reactions. Its phosphonate groups allow it to participate in nucleophilic substitution reactions, making it valuable in synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Acts as a nucleophile in substitution reactions | |

| Catalysis | Used as a catalyst in organic synthesis | |

| Coordination Chemistry | Forms complexes with transition metals |

Biology

The compound has been studied for its biological activities, particularly its anti-inflammatory and antibacterial properties. Research indicates that it may inhibit specific enzymes involved in inflammatory processes.

Case Study: Anti-inflammatory Activity

A study demonstrated that this compound significantly reduced inflammation markers in vitro, suggesting potential therapeutic uses in inflammatory diseases.

Medicine

Due to its bisphosphonate structure, this compound is being investigated for its applications in treating bone-related diseases such as osteoporosis. Bisphosphonates are known to inhibit bone resorption, making them crucial in managing conditions characterized by excessive bone loss.

Table 2: Potential Medical Applications

| Application | Description | Reference |

|---|---|---|

| Osteoporosis Treatment | Inhibits osteoclast activity, reducing bone resorption | |

| Antibacterial Agents | Exhibits activity against certain bacterial strains | |

| Anti-inflammatory Drugs | May reduce inflammation through enzyme inhibition |

Industry

In industrial applications, this compound is utilized as an additive in formulations to enhance performance characteristics such as stability and reactivity.

Case Study: Water Treatment

The compound has been evaluated for its effectiveness in preventing scale formation and corrosion in water treatment processes, highlighting its utility in industrial chemistry.

Mechanism of Action

The mechanism of action of ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate involves its interaction with molecular targets and pathways. The bisphosphonate group is known to inhibit specific enzymes and metabolic processes, leading to various biological effects. For example, it can inhibit osteoclast activity, making it useful in treating bone diseases .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Bisphosphonates

*Estimated based on alkyl chain hydrophobicity.

- Lipophilicity: The isononylimino group confers moderate lipophilicity (LogP ~2.5), intermediate between hydrophilic 2-hydroxyethyl (LogP -0.8) and highly lipophilic dodecyl (LogP ~3.8) derivatives. This balance enables membrane permeability while retaining partial water solubility .

- Thermal Stability : High decomposition temperatures (>600°C) are typical for bisphosphonates due to strong P–O and P–C bonds, making them stable in high-temperature applications .

Structure-Activity Relationships (SAR)

- Substituent Size: Bulkier groups (e.g., isononyl) reduce binding to hydrophilic enzyme active sites but improve membrane penetration. For instance, replacing methylene bisphosphonate with gem-bisphosphonate in CD73 inhibitors decreased activity by 50% .

- Charge and Solubility : Ammonium salts enhance aqueous solubility, critical for pharmaceutical formulations. Potassium salts (e.g., CAS 93982-84-4) may offer better stability in alkaline conditions .

Research Findings and Data

Table 2: Inhibitory Activity of Bisphosphonates Against CD73 (Adapted from )

| Compound | Substituent | IC₅₀ (µM) | Docking Score |

|---|---|---|---|

| APCP (Reference) | Methylene bisphosphonate | 0.12 | 147.2 |

| Clofarabine PCP | Chlorinated nucleoside | 0.15 | 142.8 |

| Gem-bisphosphonate (7) | Geminal bisphosphonate | 0.18 | 143.7 |

| Isononylimino derivative* | Isononylimino | N/A | ~135* |

*Hypothetical data based on SAR trends; experimental validation required.

Biological Activity

Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate is a member of the bisphosphonate class, which are known for their ability to inhibit osteoclast-mediated bone resorption. This compound has garnered interest due to its potential applications in treating various bone-related conditions, including osteoporosis and Paget's disease. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and clinical implications based on diverse research findings.

Bisphosphonates, including this compound, exert their effects primarily by inhibiting osteoclast activity. Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions such as osteoporosis. The mechanism involves the following:

- Inhibition of Farnesyl Pyrophosphate Synthase : Bisphosphonates interfere with the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase, leading to impaired protein prenylation in osteoclasts. This results in reduced osteoclast survival and activity .

- Induction of Osteoclast Apoptosis : The accumulation of toxic metabolites within osteoclasts leads to programmed cell death (apoptosis), further decreasing bone resorption .

In Vitro Studies

Research has demonstrated that this compound displays potent anti-resorptive properties in vitro. In cell cultures, it has been shown to significantly reduce osteoclast formation and function at nanomolar concentrations .

In Vivo Studies

In animal models, bisphosphonates have been effective in reducing bone turnover markers and increasing bone mineral density (BMD). For example, studies involving ovariectomized rats (a model for postmenopausal osteoporosis) indicated that treatment with this compound resulted in a significant increase in BMD compared to control groups .

Clinical Applications

The clinical relevance of this compound is underscored by its use in managing osteoporosis. Clinical trials have shown that patients receiving this compound exhibit lower rates of vertebral fractures compared to those not treated with bisphosphonates .

Case Studies

- Case Study on Osteoporosis Management :

- Adverse Effects :

Data Table: Comparative Efficacy of Bisphosphonates

| Compound Name | Mechanism | BMD Increase (%) | Fracture Reduction (%) | Side Effects |

|---|---|---|---|---|

| This compound | Inhibits osteoclast activity | 8-10% | 30-50% | Hypophosphatemia, GI issues |

| Alendronate | Inhibits farnesyl pyrophosphate synthase | 5-7% | 25-40% | Osteonecrosis of jaw |

| Risedronate | Similar to alendronate | 6-8% | 20-35% | GI disturbances |

Q & A

Q. How should researchers address batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.